N-Valeryl-D-glucosamine
Overview
Description
N-Valeryl-D-glucosamine is a derivative of glucosamine, a naturally occurring amino sugar It is characterized by the substitution of a valeryl group at the nitrogen atom of the glucosamine molecule
Mechanism of Action
- Glucosamine is an amino sugar and a precursor in the synthesis of glycosylated proteins and lipids .
- Although the exact targets remain unclear, several mechanisms contribute to its therapeutic effects .
- Glucosamine sulfate, often combined with chondroitin sulfate, may provide additional benefits beyond nonsteroidal anti-inflammatory drugs (NSAIDs) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-Valeryl-D-glucosamine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Valeryl-D-glucosamine can be synthesized through the acylation of D-glucosamine with valeric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of glucosamine and the carboxyl group of valeric acid. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the glucosamine molecule.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Valeryl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucosamine moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the valeryl chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters with various functional groups.
Scientific Research Applications
N-Valeryl-D-glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biodegradable materials and as an additive in cosmetics and personal care products.
Comparison with Similar Compounds
N-Valeryl-D-glucosamine can be compared with other similar compounds such as D-glucosamine and N-acetyl-D-glucosamine:
D-Glucosamine: A naturally occurring amino sugar that serves as a precursor for the synthesis of glycosaminoglycans. It is widely used in dietary supplements for joint health.
N-Acetyl-D-glucosamine: An acetylated derivative of glucosamine with enhanced stability and bioavailability. It is used in medical and cosmetic applications for its anti-inflammatory and skin-repairing properties.
Uniqueness of this compound: this compound stands out due to its unique valeryl group, which imparts distinct physicochemical properties and potential biological activities. Its ability to modulate specific molecular targets and pathways makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14)/t6-,8-,9-,10-,11?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSCSLWWUFMYHX-FFLVSVRWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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